1,4-Dimethyl-2,5-dinitrobenzene

Description

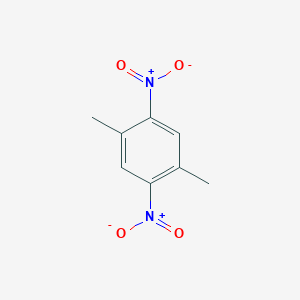

1,4-Dimethyl-2,5-dinitrobenzene (CAS: 712-32-3) is a nitroaromatic compound characterized by two methyl groups at the 1,4-positions and nitro groups at the 2,5-positions on the benzene ring. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol. The compound is synthesized via nitration of p-xylene or 2,5-dimethyl-p-benzoquinone .

Properties

IUPAC Name |

1,4-dimethyl-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJZOFDOLIPFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498989 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-32-3 | |

| Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure

In a typical synthesis, 15 mL of p-xylene is added dropwise to a pre-cooled mixture of 18.96 mL HNO₃ (65–68%) and 44.48 mL concentrated H₂SO₄ at 20–30°C. The exothermic reaction is maintained at 80°C for 30 minutes, followed by quenching in ice water. The crude product is filtered and recrystallized twice in anhydrous methanol, yielding needle-like crystals with a 54.67% yield and 97.68% purity.

Key Parameters:

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution (EAS), where H₂SO₄ protonates HNO₃ to form NO₂⁺. The methyl groups activate the ring, favoring nitration at the 2- and 5-positions due to steric and electronic effects. Competing pathways include:

-

Ipso Attack : Temporary adduct formation (e.g., 1,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate) may occur in acetic anhydride, which rearomatizes to 2,5-dinitro-p-xylene under acidic conditions.

-

Byproducts : Minor isomers like 2,3-dinitro-p-xylene form if temperature exceeds 80°C.

Nitration via Adduct Formation in Acetic Anhydride

An alternative route involves nitration in acetic anhydride (Ac₂O) and trifluoroacetic anhydride (TFAA), which stabilizes intermediate adducts and enhances regioselectivity.

Reaction Steps

p-Xylene is reacted with fuming HNO₃ in Ac₂O at 0–15°C, forming a cyclohexadienyl acetate adduct. Subsequent rearomatization via acid-catalyzed elimination yields 1,4-dimethyl-2,5-dinitrobenzene.

Advantages:

Limitations:

Continuous Flow Nitration for Industrial Scalability

Recent patents describe continuous flow systems to improve yield and safety. In one setup, p-xylene and nitrating acid (HNO₃/H₂SO₄) are fed into a cascade of stirred-tank reactors at 45°C with a 14-minute residence time. This method achieves 95.5% conversion with <1% dinitro byproducts.

Process Optimization

-

Residence Time : Shorter durations (10–15 minutes) reduce decomposition.

-

Agitation : High shear mixing (30 hp/1000 gallons) ensures homogeneous heat distribution.

Comparative Analysis of Methods

Characterization and Quality Control

This compound is characterized by:

Chemical Reactions Analysis

1,4-Dimethyl-2,5-dinitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, halogens, alkyl halides, and potassium permanganate. The major products formed from these reactions include 1,4-dimethyl-2,5-diaminobenzene, substituted benzene derivatives, and 1,4-dicarboxy-2,5-dinitrobenzene .

Scientific Research Applications

1,4-Dimethyl-2,5-dinitrobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of explosives, as well as in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,5-dinitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 2,5- vs. 2,3-Dinitro Substitution

The positioning of nitro groups significantly impacts physical and electronic properties. For example, in 1,4-di-n-heptyloxy-2,5-dinitrobenzene and its 2,3-isomer:

The 2,5-isomer exhibits stronger crystal lattice forces (higher melting point) and enhanced intramolecular charge transfer (ICT) due to meta-nitro alignment, leading to a more intense yellow color .

Dinitrotoluene Derivatives

Comparison with 2-methyl-1,4-dinitrobenzene (2,5-DNT, CAS: 619-15-8):

The additional methyl group in the former increases steric bulk and may alter solubility and reactivity.

Alkoxy vs. Alkyl Nitrobenzenes

1,4-Di-n-heptyloxy-2,5-dinitrobenzene (alkoxy-substituted) vs. This compound:

Alkoxy groups increase electron density on the ring, enhancing ICT transitions compared to alkyl substituents .

Brominated Analogs

1,4-Dibromo-2,5-dimethylbenzene (CAS: 1074-24-4) differs in substituents:

| Property | Brominated Analog | This compound |

|---|---|---|

| Substituents | Bromo, methyl | Nitro, methyl |

| Reactivity | Bromine participates in SNAr reactions | Nitro groups direct electrophilic substitution |

Bromine’s leaving group ability contrasts with nitro’s electron-withdrawing nature, affecting synthetic utility.

Steric Effects: Bulky vs. Small Substituents

1,4-Di-tert-butyl-2,5-dimethoxybenzene (CAS: 1053660-39-1) illustrates steric impacts:

Bulky tert-butyl groups hinder rotation and packing, whereas smaller methyl groups allow denser crystal lattices .

Biological Activity

1,4-Dimethyl-2,5-dinitrobenzene (DMDB) is a nitroaromatic compound with potential biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DMDB, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C₈H₈N₂O₄

- Molecular Weight : 184.16 g/mol

- CAS Number : 712-32-3

DMDB exhibits several biological activities primarily attributed to its nitro groups. The mechanisms include:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress through the generation of ROS, which may lead to cellular damage and apoptosis.

- Antimicrobial Activity : Studies have indicated that DMDB possesses antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Anticancer Properties : Preliminary research suggests that DMDB may have cytotoxic effects on cancer cell lines, promoting apoptosis in malignant cells.

Toxicity Profile

The toxicity of DMDB has been evaluated in various studies:

- Acute Toxicity : DMDB has shown significant acute toxicity in animal models. The LD50 values vary depending on the route of administration and the species tested.

- Chronic Effects : Long-term exposure to DMDB can lead to hematological changes, including methemoglobinemia, which reduces the blood's oxygen-carrying capacity. Symptoms observed include headache, dizziness, and cyanosis.

Table 1: Toxicity Overview of this compound

| Study Type | Route of Exposure | Species | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|---|

| Acute Toxicity | Oral | Rats | 100 | Death at high doses |

| Chronic Toxicity | Inhalation | Mice | 40 | Behavioral changes, reduced survival |

| Hematological Study | Dermal | Rabbits | Not specified | Increased methemoglobin levels |

Case Studies

Several case studies have highlighted the biological effects of DMDB:

-

Case Study on Hematological Effects :

A study involving workers exposed to nitroaromatic compounds reported increased levels of methemoglobin and symptoms consistent with anemia. The findings suggest a need for monitoring and protective measures in occupational settings. -

Anticancer Activity Investigation :

In vitro studies demonstrated that DMDB could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to ROS generation leading to apoptosis. -

Microbial Inhibition Studies :

Research indicated that DMDB exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in antimicrobial formulations.

Research Findings

Recent research has focused on elucidating the pathways through which DMDB exerts its biological effects:

- Genotoxicity Studies : Some studies indicate that DMDB may cause DNA damage in vitro, raising concerns about its long-term carcinogenic potential.

- Metabolic Pathways : Investigations into the metabolism of DMDB reveal that it undergoes biotransformation via N-acetylation and hydroxylation, which may influence its toxicity and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.